Sarmentosin is primarily sourced from Sedum sarmentosum, a plant widely distributed in China and used in traditional medicine for treating hepatitis. The extraction process involves utilizing water-soluble solvents to isolate the compound, followed by purification techniques such as sedimentation and crystallization to achieve high purity levels .
The synthesis typically includes:
The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance and Mass Spectrometry, confirming its identity against natural samples .
Sarmentosin has a complex molecular structure characterized by multiple functional groups, including hydroxyls and an ether linkage. The molecular formula is C₁₈H₂₄O₉, reflecting its glycosidic nature.
Sarmentosin undergoes various chemical reactions including:
Common reagents used in these reactions include:
Sarmentosin exhibits its biological effects primarily through the induction of autophagy-dependent apoptosis in cancer cells. In studies involving HepG2 cells (a liver cancer cell line), sarmentosin was shown to activate autophagic pathways leading to cell death. This process involves several signaling pathways, including those mediated by reactive oxygen species and various apoptotic markers .
Experimental data indicate that treatment with sarmentosin results in:
Sarmentosin is typically a white crystalline powder with good solubility in polar solvents such as water and methanol.
Relevant analyses often include High-Performance Liquid Chromatography for quantification and purity assessment .
Sarmentosin has several scientific uses, particularly in pharmacology:
Sarmentosin was first identified in the 1970s during phytochemical investigations of medicinal plants in the genus Sedum (Crassulaceae). Initial research focused on its isolation from Sedum sarmentosum, a plant traditionally used in Asian herbal medicine for liver disorders. Early Chinese scientific bulletins documented its isolation and preliminary characterization, noting its significant hepatoprotective effects in models of viral hepatitis [7] [10]. This discovery marked the beginning of scientific interest in this structurally unique compound, though its full ecological significance would only become apparent decades later.
A breakthrough in understanding sarmentosin's ecological role came from research on Parnassius butterflies (Papilionidae). A 2012 study revealed dramatic differences in sarmentosin content between two clades: butterflies in the Apollo group (P. apollo and P. smintheus) contained high concentrations (up to 1.5% dry weight), while those in the Mnemosyne group (P. clodius and P. mnemosyne) contained negligible or undetectable levels. This divergence was directly linked to their larval host plants: Apollo group larvae fed exclusively on Sedum species rich in sarmentosin, while Mnemosyne group larvae utilized Dicentra and Corydalis species (Fumariaceae) that lacked detectable sarmentosin [1].
Beyond Crassulaceae, sarmentosin occurs in diverse plant families:
The discovery of sarmentosin in blackcurrants (Ribes nigrum) represented a significant advancement, as this commercially important fruit crop provides an abundant source for research and potential applications. Neuroberry blackcurrant cultivars, in particular, have been identified as rich sources, facilitating the compound's isolation and characterization [2] [4].
Table 1: Natural Occurrence of Sarmentosin Across Organisms
Source | Group/Family | Concentration Range | Significance |
---|---|---|---|
Sedum sarmentosum | Crassulaceae (Plants) | High (≥1% DW) | Primary source; medicinal applications |
Ribes nigrum (Blackcurrant) | Grossulariaceae (Plants) | Moderate (Varies by cultivar) | Dietary source; MAO inhibition studies |
Parnassius apollo | Papilionidae (Insects) | High (≥1% DW) | Sequestration from Sedum host plants |
Rhodiola sacra | Saxifragaceae (Plants) | Moderate | Co-occurs with related hydroxynitrile glucosides |
Corydalis spp. | Fumariaceae (Plants) | Undetectable | Food plants for Mnemosyne group butterflies |
The sequestration pattern observed in Parnassius butterflies provides compelling evidence of sarmentosin's ecological role in chemical defense. Butterflies containing high sarmentosin levels are aposematic, suggesting this compound contributes to their unpalatability to predators. Interestingly, the compound profiles in both Sedum plants and the butterflies that feed on them include not only sarmentosin but also structurally related hydroxynitrile glucosides. Crucially, the consistent co-occurrence of specific compound patterns in both insects and their host plants, along with the absence of sarmentosin in butterflies feeding on non-producing plants, strongly suggests sequestration as the primary mechanism for acquisition. However, the presence of certain minor compounds in butterflies not found in their host plants has led researchers to hypothesize that Parnassius species may also possess some biosynthetic capability, potentially modifying plant-derived precursors or synthesizing sarmentosin de novo [1].
Sarmentosin ((2E)-4-(β-D-glucopyranosyloxy)-2-(hydroxymethyl)-2-butenenitrile) is an unsaturated γ-hydroxynitrile glucoside with the molecular formula C₁₁H₁₇NO₇ and a molecular weight of 275.26 g/mol. Its structure features a glucose moiety β-glycosidically linked to an aglycone composed of an unsaturated nitrile with a hydroxymethyl substituent. The compound possesses five defined stereocenters within its glucose unit and exhibits double-bond stereochemistry (E configuration at C2-C3) [3] [6].
The IUPAC name for sarmentosin is (2E)-4-(β-D-glucopyranosyloxy)-2-(hydroxymethyl)-2-butenenitrile, and it is also known by synonyms including sarmentosine and sarmentosine glycoside. Its structure incorporates several functional groups that confer both reactivity and polarity: a nitrile group (-C≡N), a conjugated double bond, a primary alcohol (-CH₂OH), and a polyhydroxylated glucopyranosyl ring. These functional groups dictate its chemical behavior, solubility, and interactions with biological targets [3] [6] [8].
Key physicochemical properties include:
Table 2: Physicochemical and Spectroscopic Properties of Sarmentosin
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₇NO₇ | High-resolution MS [7] |
Molecular Weight | 275.26 g/mol | Calculated |
Melting Point | 198-200°C (decomposes) | Experimental [7] |
Specific Rotation | [α]D²⁵ = -48.6° (c=1.0, H₂O) | Polarimetry [7] |
UV λmax (H₂O) | 210 nm (ε=1250) | UV-Vis Spectroscopy |
Characteristic NMR (D₂O) | δ 4.35 (d, J=7.8 Hz, H-1'), 6.30 (dt, J=15.7, 6.3 Hz, H-3), 5.75 (dd, J=15.7, 1.5 Hz, H-4), 4.28 (s, H₂-1), 3.20-3.80 (m, sugar protons) | ¹H NMR (500 MHz) [7] |
Major MS Fragments | m/z 298.25 [M+Na]⁺, 274.23 [M-H]⁻, 113.02 [aglycone-H]⁻ | ESI-MS/MS [7] |
LogP (Predicted) | -2.34 ± 0.50 | Computational [6] |
Sarmentosin belongs to the hydroxynitrile glucoside class but differs structurally from classical cyanogenic glucosides. While cyanogenic glucosides release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, sarmentosin lacks an α-hydroxyl group adjacent to the nitrile functionality and therefore does not release HCN. Instead, its hydrolysis yields an aldehyde derivative. This structural distinction underscores sarmentosin's unique bioactivity profile compared to true cyanogens [1].
The spatial arrangement of sarmentosin is crucial for its biological function. The β-configuration of the glycosidic bond renders it resistant to human digestive enzymes but susceptible to microbial β-glucosidases in the gut. The E configuration of the double bond creates a planar arrangement that may facilitate interaction with enzymatic binding sites, such as those of monoamine oxidases. Molecular modeling studies suggest that the distance between the glucose moiety and the nitrile group allows for optimal engagement with the substrate-binding cavity of MAO enzymes, potentially explaining its inhibitory effects observed in vitro and in human studies [2] [4].
The biosynthetic origin of sarmentosin has been the subject of ongoing research, with evidence pointing to both plant enzymatic pathways and potential insect modification capabilities. Current understanding suggests sarmentosin biosynthesis occurs primarily in plants, with insects acquiring it through sequestration from their host plants, though de novo synthesis or modification in insects remains a subject of investigation [1].
Plant Biosynthesis
In plants, sarmentosin is biosynthesized via the amino acid pathway, likely sharing precursors with tyrosine-derived cyanogenic glucosides. The proposed pathway involves:
This pathway is supported by the co-occurrence of sarmentosin with other tyrosine-derived compounds in plants like Sedum and Ribes. For example, in Ribes uva-crispa, sarmentosin co-occurs with the β-hydroxynitrile glucosides (2Z)-2-(β-D-glucopyranosyloxy)but-2-enenitrile and the diastereomeric pair (2R,3R)- and (2R,3S)-2-methyl-3-(β-D-glucopyranosyloxy)butanenitrile. This chemical profile suggests shared biosynthetic precursors and enzymatic steps in the diversification of hydroxynitrile glucosides within these species [7].
Table 3: Key Biosynthetic Intermediates and Enzymes in Sarmentosin Production
Biosynthetic Step | Intermediate/Enzyme | Evidence |
---|---|---|
Precursor Amino Acid | L-Tyrosine | Isotope labeling studies in Sedum [1] |
Aldoxime Formation | p-Hydroxyphenylacetaldoxime | CYP79 homolog identification in Ribes [7] |
Nitrile Synthesis | p-Hydroxyphenylacetonitrile | Intermediate detection in Lotus spp. |
Hydroxylation | β-Hydroxynitrile intermediate | Co-occurrence with related structures [7] |
Glucosylation | UDP-glucose:hydroxynitrile glucosyltransferase | Enzyme activity detected in Sedum extracts |
Esterification (Modified Forms) | Sarmentosin caffeoyl ester | Isolation from blackcurrant [2] |
Insect Biosynthesis and Modification
The biosynthetic capabilities of insects regarding sarmentosin remain incompletely understood. The striking correlation between the chemical profiles of Parnassius butterflies and their host plants strongly supports sequestration as the primary mechanism for sarmentosin acquisition. However, some observations suggest potential insect-mediated modifications:
The biochemical machinery required for complete de novo synthesis of hydroxynitrile glucosides in insects has not been conclusively demonstrated. The evolutionary acquisition of such pathways would likely involve horizontal gene transfer from plants or convergent evolution of analogous enzymes. Current evidence leans toward insects primarily sequestering plant-derived sarmentosin, possibly with limited modification capabilities, rather than full biosynthesis. This sequestration strategy provides an efficient means for these butterflies to acquire chemical defenses without the metabolic cost of synthesizing the compounds de novo [1].
Recent advances in transcriptomics and metabolomics of both Sedum plants and Parnassius butterflies may soon provide definitive answers regarding the genetic basis of sarmentosin production and modification. Comparative genomic analyses could reveal whether insects possess orthologs of the plant enzymes involved in hydroxynitrile glucoside biosynthesis or have evolved unique mechanisms for handling these specialized metabolites [1].
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